molecular formula C5H4N2O3S B8709270 5-Cyanofuran-2-sulfonamide

5-Cyanofuran-2-sulfonamide

Cat. No. B8709270
M. Wt: 172.16 g/mol
InChI Key: ZBBXJKCGHYDRMP-UHFFFAOYSA-N
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Patent
US08722883B2

Procedure details

A solution of N-(tert-butyl)-5-cyanofuran-2-sulfonamide (the product of example 50, step i) (1.0 g) in trifluoroacetic acid (30 mL) was stirred at room temperature for 24 h. The mixture was evaporated to dryness in vacuo to leave a crude yellow oil that was triturated with Et2O and filtered. The filtrate was evaporated to dryness in vacuo to give the subtitle compound as a pale yellow oil. Yield: 0.29 g.
Name
N-(tert-butyl)-5-cyanofuran-2-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:5][S:6]([C:9]1[O:10][C:11]([C:14]#[N:15])=[CH:12][CH:13]=1)(=[O:8])=[O:7])(C)(C)C>FC(F)(F)C(O)=O>[C:14]([C:11]1[O:10][C:9]([S:6]([NH2:5])(=[O:8])=[O:7])=[CH:13][CH:12]=1)#[N:15]

Inputs

Step One
Name
N-(tert-butyl)-5-cyanofuran-2-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)C=1OC(=CC1)C#N
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a crude yellow oil that
CUSTOM
Type
CUSTOM
Details
was triturated with Et2O
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(O1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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